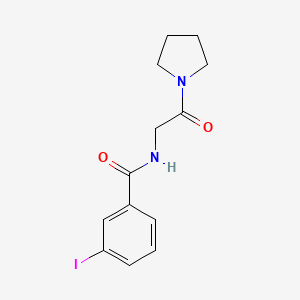
3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that features an iodo-substituted benzamide structure with a pyrrolidinyl moiety
Preparation Methods
The synthesis of 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed in situ through a series of reactions starting from N-substituted piperidines.
Carboxylic Acid Formation and Decarboxylation: The pyrrolidine-2-carbaldehyde undergoes oxidation to form a carboxylic acid, which is then decarboxylated.
Iodination and Aromatization: The final steps involve iodination and aromatization to yield the desired 3-iodo compound.
Chemical Reactions Analysis
3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the iodo group or other functional groups present.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide include:
Pyrrolidin-2-ones: These compounds share the pyrrolidinyl moiety and are used in similar applications.
Iodo-substituted Benzamides: These compounds have similar structural features and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14N2O2I
- Molecular Weight : 348.17 g/mol
- CAS Number : Not specifically listed in available databases but can be derived from the structural formula.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades, leading to cell cycle arrest and programmed cell death.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Potential inhibition of HDAC enzymes | |
| Antimicrobial | Activity against specific bacterial strains |
Case Studies
-
Anticancer Activity :
- A study evaluating the cytotoxic effects of similar compounds on various cancer cell lines demonstrated that derivatives with a pyrrolidine moiety exhibited significant antiproliferative activity. The compound showed an IC50 value in the micromolar range against MCF-7 cells, indicating promising anticancer potential.
- Flow cytometry analysis indicated that treatment with the compound led to increased levels of apoptotic markers, suggesting a mechanism involving mitochondrial dysfunction and subsequent activation of caspase pathways.
-
Enzyme Inhibition :
- Research into related compounds has indicated that modifications to the benzamide structure can enhance inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. The presence of iodine in this compound may contribute to its enhanced binding affinity for these enzymes.
-
Antimicrobial Activity :
- In vitro studies have shown that compounds similar to this compound possess antimicrobial properties against Gram-positive bacteria. The introduction of halogen atoms has been linked to increased antibacterial activity, suggesting a structure–activity relationship that merits further exploration.
Properties
Molecular Formula |
C13H15IN2O2 |
|---|---|
Molecular Weight |
358.17 g/mol |
IUPAC Name |
3-iodo-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H15IN2O2/c14-11-5-3-4-10(8-11)13(18)15-9-12(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,18) |
InChI Key |
QTMKZZWPEYBGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















